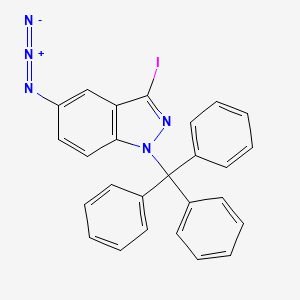
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an ethyl group at the third position, a hydroxyethyl group at the seventh position, and a naphthyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable naphthyridine precursor.
Alkylation: The precursor undergoes alkylation with ethyl bromide to introduce the ethyl group at the third position.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyethyl group at the seventh position.
Cyclization: Finally, the compound undergoes cyclization under acidic or basic conditions to form the naphthyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthyridinone core can be reduced to form a dihydro derivative.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridinones.
科学的研究の応用
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one has found applications in several scientific research areas:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for functional materials.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The naphthyridinone core can participate in π-π stacking interactions, contributing to its biological activity.
類似化合物との比較
Similar Compounds
3-Ethyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyethyl group, resulting in different chemical properties and biological activity.
7-(1-Hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one: Substitution of the ethyl group with a methyl group alters its steric and electronic properties.
Uniqueness
3-Ethyl-7-(1-hydroxyethyl)-1,5-naphthyridin-2(1H)-one is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-ethyl-7-(1-hydroxyethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-4-10-11(14-12(8)16)5-9(6-13-10)7(2)15/h4-7,15H,3H2,1-2H3,(H,14,16) |
InChIキー |
RDLDRYKCQKPNQD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C(C=N2)C(C)O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol](/img/structure/B13937835.png)
![Pyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B13937839.png)
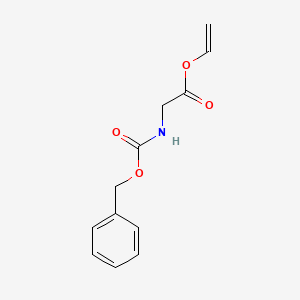
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester](/img/structure/B13937844.png)
![7-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13937858.png)
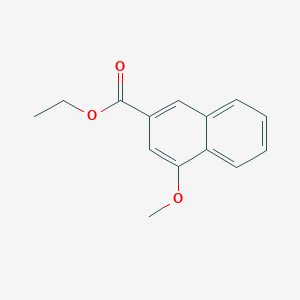
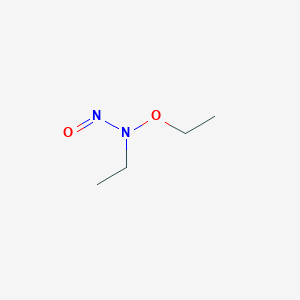
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
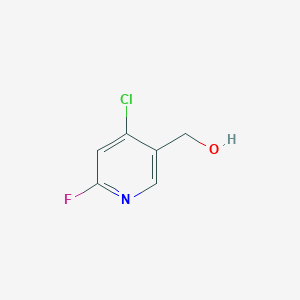

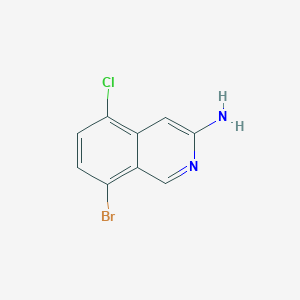
![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
